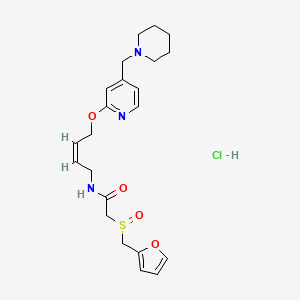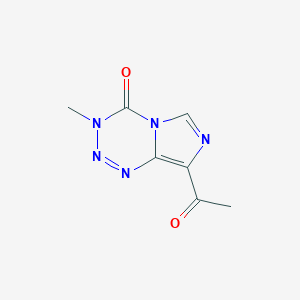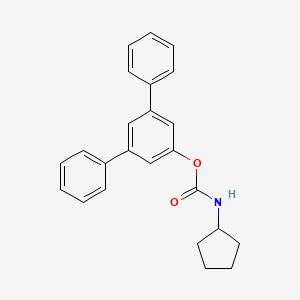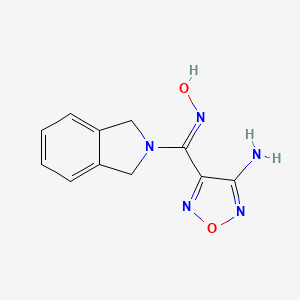
M1-PAM-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M1-PAM-A is a novel selective muscarinic M1 receptor positive allosteric modulator.
Wissenschaftliche Forschungsanwendungen
1. M1-PAM-A in Cognitive Impairment Treatment
This compound, as a selective positive allosteric modulator (PAM) of the M1 receptor, has been explored for treating cognitive impairments related to schizophrenia and Alzheimer's disease. Its potential lies in its ability to enhance receptor activity without directly activating the receptor, thus possibly avoiding side effects associated with direct agonists (Davoren et al., 2016).
2. Impact on Muscarinic Receptors and Cholinergic Toxicity
Research indicates that selective activation of M1 via this compound can contribute to gastrointestinal and cardiovascular adverse events previously attributed to other muscarinic activations. This finding underscores the complexity of targeting specific receptors and the importance of understanding the broader physiological impacts of such interventions (Davoren et al., 2017).
3. Effects on Prefrontal Cortex Function and Seizure Activity
This compound's role in the prefrontal cortex has been studied, particularly concerning overactivation of the M1 receptor. Overactivation can disrupt cognitive function and induce seizure activity, highlighting the need for careful modulation of receptor activity for therapeutic benefit (Moran et al., 2018).
4. Development and Optimization of M1 PAMs
The development of M1 PAMs, including this compound, involves intricate design and synthesis processes to achieve desirable pharmacological profiles. These efforts aim to balance efficacy and safety, particularly concerning the central nervous system penetration and minimization of adverse effects (Mistry et al., 2016).
5. Novel Approaches in M1 PAM Development
New strategies in developing M1 PAMs involve targeting allosteric sites unique to the M1 receptor, thereby potentially improving bioavailability in the brain and reducing adverse effects linked with non-specific activation of other muscarinic subtypes (Chintamaneni et al., 2017).
Eigenschaften
Molekularformel |
C26H19FN4O2 |
|---|---|
Molekulargewicht |
438.46 |
IUPAC-Name |
3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile |
InChI |
InChI=1S/C26H19FN4O2/c1-30-15-21(13-29-30)18-10-8-17(9-11-18)14-31-16-20-5-3-7-23(24(20)26(31)32)33-25-19(12-28)4-2-6-22(25)27/h2-11,13,15H,14,16H2,1H3 |
InChI-Schlüssel |
JPKSMTSWEWBXMD-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=CC(F)=C1OC2=CC=CC(CN3CC4=CC=C(C5=CN(C)N=C5)C=C4)=C2C3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M1-PAM-A; M1 PAM A; M1PAMA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)



